molecular formula C16H25N3O4 B2526649 diethyl 2-({[1-(tert-butyl)-3-methyl-1H-pyrazol-5-yl]amino}methylene)malonate CAS No. 956543-98-9

diethyl 2-({[1-(tert-butyl)-3-methyl-1H-pyrazol-5-yl]amino}methylene)malonate

Cat. No.: B2526649
CAS No.: 956543-98-9
M. Wt: 323.393
InChI Key: IZPGJDNPLZWJCJ-UHFFFAOYSA-N
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Description

Diethyl 2-({[1-(tert-butyl)-3-methyl-1H-pyrazol-5-yl]amino}methylene)malonate (CAS: 956543-98-9) is a malonate-derived compound featuring a pyrazole ring substituted with a tert-butyl group at the 1-position and a methyl group at the 3-position. The malonate moiety is functionalized with an amino-methylene linker, enabling conjugation with heterocyclic systems.

Properties

IUPAC Name

diethyl 2-[[(2-tert-butyl-5-methylpyrazol-3-yl)amino]methylidene]propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O4/c1-7-22-14(20)12(15(21)23-8-2)10-17-13-9-11(3)18-19(13)16(4,5)6/h9-10,17H,7-8H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZPGJDNPLZWJCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=CC(=NN1C(C)(C)C)C)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of β-Ketoesters with Substituted Hydrazines

A widely reported method involves the cyclization of β-ketoesters with tert-butyl hydrazines. For example:

  • Methyl 3-oxobutanoate reacts with tert-butyl hydrazine hydrochloride in ethanol under reflux to form the pyrazole ring.
  • Subsequent methylation at the N-1 position using methyl iodide in the presence of a base (e.g., K₂CO₃) yields 1-tert-butyl-3-methyl-1H-pyrazol-5-amine.

Reaction Conditions :

  • Solvent: Ethanol/water (3:1)
  • Temperature: 80°C, 6 hours
  • Yield: 68–72%.

Alternative Route via Alkylation of Pyrazole Amines

A patent (CN112574111A) describes the alkylation of pre-formed pyrazole amines:

  • 3-Methyl-1H-pyrazol-5-amine is treated with tert-butyl bromide in dimethylformamide (DMF).
  • The reaction is catalyzed by potassium carbonate at 60°C for 12 hours, achieving selective N-alkylation.

Key Considerations :

  • Excess tert-butyl bromide ensures complete substitution.
  • Purification via recrystallization from ethanol/water enhances purity (>95%).

Condensation with Diethyl Ethoxymethylenemalonate

Imine Formation via Nucleophilic Attack

The final step involves reacting 1-(tert-butyl)-3-methyl-1H-pyrazol-5-amine with diethyl ethoxymethylenemalonate under acidic conditions:

  • The amine’s lone pair attacks the electrophilic methylene carbon of the malonate.
  • Elimination of ethanol forms the imine bond, yielding the target compound.

Optimized Protocol :

  • Molar Ratio : 1:1.2 (amine:malonate)
  • Solvent : Anhydrous toluene or dichloromethane
  • Catalyst : p-Toluenesulfonic acid (PTSA, 5 mol%)
  • Temperature : Reflux (110°C for toluene) for 8–12 hours
  • Yield : 75–82%.

Mechanistic Insights and Side Reactions

Competing Pathways

  • Over-Alkylation : Excess malonate ester may lead to bis-condensation products. This is mitigated by controlled stoichiometry and gradual reagent addition.
  • Hydrolysis : Moisture-sensitive intermediates require anhydrous conditions. Molecular sieves (4Å) are often employed.

Purification Strategies

  • Column Chromatography : Silica gel eluted with ethyl acetate/hexane (1:3) removes unreacted malonate and byproducts.
  • Recrystallization : Ethanol at 0°C yields crystalline product with >99% purity.

Spectroscopic Characterization

Critical analytical data for the target compound include:

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.32 (t, 6H, CH₂CH₃), 1.44 (s, 9H, C(CH₃)₃), 2.28 (s, 3H, CH₃), 4.28 (q, 4H, CH₂CH₃), 6.52 (s, 1H, pyrazole-H), 8.21 (s, 1H, CH=N).
  • LC-MS : m/z 353.2 [M+H]⁺, confirming molecular weight (352.4 g/mol).

Chemical Reactions Analysis

Types of Reactions: Diethyl 2-({[1-(tert-butyl)-3-methyl-1H-pyrazol-5-yl]amino}methylene)malonate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various alkyl halides and amines.

Major Products Formed:

Scientific Research Applications

Chemistry

In synthetic chemistry, diethyl 2-({[1-(tert-butyl)-3-methyl-1H-pyrazol-5-yl]amino}methylene)malonate serves as an intermediate in the synthesis of more complex molecules. Its ability to participate in various chemical reactions—such as oxidation, reduction, and substitution—makes it a valuable reagent for creating diverse chemical entities .

Biology

The biological applications of this compound are extensive:

  • Antimicrobial Activity : Studies have shown that derivatives exhibit significant antimicrobial properties against bacterial strains like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.9 μg/mL to higher concentrations depending on structural modifications.
  • Anticancer Properties : In vitro studies indicate that certain pyrazole derivatives possess anticancer activities, inhibiting cancer cell proliferation with IC50 values comparable to established chemotherapeutic agents. The mechanisms often involve apoptosis induction in cancer cells and inhibition of key metabolic pathways .

Medicine

In medicinal chemistry, this compound is being explored for its therapeutic potential against various diseases, including cancer and microbial infections. Its derivatives may enhance drug efficacy due to their ability to interact with biological targets effectively .

Industrial Applications

This compound is also utilized as a chemical intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility in chemical synthesis makes it an asset in industrial settings where complex molecules are required .

Antimicrobial Efficacy Study

A recent study evaluated various pyrazole derivatives against five strains of bacteria and fungi, reporting effective inhibition at low concentrations. Structural modifications were found to significantly influence antimicrobial potency, indicating that this compound could be tailored for enhanced efficacy against pathogens.

Anticancer Activity Research

Another research effort focused on the anticancer potential of diethyl malonates. Modifications to the pyrazole ring were shown to enhance cytotoxic effects against cancer cell lines. The findings suggest promising avenues for developing new anticancer agents based on this scaffold, highlighting the importance of structural diversity in drug discovery .

Mechanism of Action

The mechanism by which diethyl 2-({[1-(tert-butyl)-3-methyl-1H-pyrazol-5-yl]amino}methylene)malonate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound is part of a broader family of diethyl malonate derivatives conjugated with pyrazole or triazole rings. Key analogues include:

Compound Name Substituents (Pyrazole/Triazole) Molecular Weight (g/mol) Melting Point (°C) Key Spectral Features (IR, NMR)
Diethyl 2-({[1-(tert-butyl)-3-methyl-1H-pyrazol-5-yl]amino}methylene)malonate 1-tert-butyl, 3-methyl ~335.4* Not reported $^{1}\text{H}$-NMR: δ 1.24–1.29 (t, ester CH$_3$), δ 8.33 (s, CH-aliphatic)
Diethyl 2-(((1,3-dimethyl-1H-pyrazol-5-yl)amino)methylene)malonate (CAS 20481-33-8) 1-methyl, 3-methyl 281.31 Not reported $^{13}\text{C}$-NMR: δ 76.9 (CDCl$_3$), IR: 1697 cm$^{-1}$ (C=O)
Diethyl 2-((3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)malonate Triazole-phenyl, pyrazole-phenyl 471.0 210–212 $^{1}\text{H}$-NMR: δ 7.35–7.84 (m, Ar-H), MS: m/z 471 (M$^+$)

Notes:

Spectroscopic Characterization

  • IR spectroscopy : All compounds show strong C=O stretches near 1695–1700 cm$^{-1}$ for the malonate ester groups. The tert-butyl group in the target compound may introduce additional C-H stretching bands near 2862–2927 cm$^{-1}$ .
  • NMR :
    • The tert-butyl group in the target compound produces a singlet at δ ~1.30 ppm for its nine equivalent protons.
    • In contrast, the dimethyl analogue (CAS 20481-33-8) shows separate methyl resonances at δ ~2.53 ppm (pyrazole-CH$3$) and δ ~3.80 ppm (N-CH$3$) .

Biological Activity

Diethyl 2-({[1-(tert-butyl)-3-methyl-1H-pyrazol-5-yl]amino}methylene)malonate, known by its CAS number 956543-98-9, is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its pharmacological properties, synthesis, and applications based on recent research findings.

Molecular Formula : C16H25N3O4
Molecular Weight : 323.39 g/mol
Boiling Point : 397.6 °C (predicted)
Density : 1.11 g/cm³ (predicted)
pKa : 3.23 (predicted)

The compound features a pyrazole ring substituted with a tert-butyl group, which is known to enhance the lipophilicity and biological activity of compounds.

Synthesis

This compound can be synthesized through multicomponent reactions (MCRs), which have been shown to be efficient in producing various bioactive compounds. For instance, the synthesis often involves reacting malononitrile derivatives with appropriate aldehydes and amines under mild conditions, yielding high purity products suitable for biological testing .

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For example, compounds similar to this compound have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values reported for these compounds range from 3.9 μg/mL to higher concentrations depending on the specific structure and substituents .

Anticancer Properties

In vitro studies have indicated that certain pyrazole derivatives possess anticancer activities. For instance, some synthesized compounds have been found to inhibit cancer cell proliferation with IC50 values comparable to established chemotherapeutic agents like etoposide. The mechanisms often involve the induction of apoptosis in cancer cells and inhibition of key metabolic pathways .

Case Studies

  • Antimicrobial Efficacy : A study evaluated various pyrazole derivatives against five strains of bacteria and fungi, reporting effective inhibition at low concentrations. The study highlighted that structural modifications significantly influence the antimicrobial potency .
  • Anticancer Activity : Another research effort focused on the anticancer potential of diethyl malonates, revealing that modifications to the pyrazole ring could enhance cytotoxic effects against cancer cell lines. The results suggested a promising avenue for developing new anticancer agents based on this scaffold .

Data Summary

Property Value
Molecular FormulaC16H25N3O4
Molecular Weight323.39 g/mol
Boiling Point397.6 °C
Density1.11 g/cm³
pKa3.23
Antimicrobial MIC~3.9 μg/mL
Anticancer IC50Comparable to etoposide

Q & A

Basic: What are the optimized synthetic routes for diethyl 2-({[1-(tert-butyl)-3-methyl-1H-pyrazol-5-yl]amino}methylene)malonate?

The synthesis typically involves condensation reactions between substituted pyrazole amines and malonate derivatives. Key steps include:

  • Reagent selection : Use of POCl₃ as a catalyst under reflux conditions (120°C) achieves yields up to 77% by facilitating the formation of the methylene bridge .
  • Solvent and temperature : Reactions in diphenyl ether at high temperatures (>250°C) under microwave irradiation improve reaction efficiency, as seen in analogous indole-derived malonates .
  • Post-synthetic purification : Column chromatography (e.g., EtOAc/hexanes gradients) effectively isolates the product, with LC-MS (ESI) used for purity validation .

Advanced: How can crystallographic methods resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction (SCXRD) paired with SHELX software (e.g., SHELXL for refinement) is critical for determining bond angles, torsion angles, and hydrogen bonding patterns . For visualization, ORTEP-3 provides graphical representations of thermal ellipsoids and molecular geometry, aiding in distinguishing conformational isomers or tautomers . Challenges like twinning or low-resolution data may require high-symmetry space group analysis or complementary spectroscopic validation (e.g., IR for functional groups) .

Advanced: How to address contradictions in spectroscopic vs. computational data during characterization?

  • Multi-technique validation : Combine NMR (¹H/¹³C), IR (e.g., C=O stretches at 1670 cm⁻¹), and LC-MS ([M+Na]⁺ peaks) to cross-verify structural assignments .
  • DFT calculations : Compare experimental NMR shifts with computed values (e.g., using Gaussian) to identify discrepancies caused by solvent effects or dynamic conformational changes .
  • Crystallographic backup : Resolve ambiguities in substituent positioning (e.g., tert-butyl orientation) via SCXRD .

Basic: What are the recommended storage and handling protocols for this compound?

  • Storage : Keep at -20°C under inert gas (Ar/N₂) to prevent hydrolysis of the malonate ester .
  • Stability testing : Monitor degradation via TLC or HPLC under varying conditions (humidity, light) to establish shelf-life .
  • Handling : Use anhydrous solvents (e.g., DMF, DMSO) in reactions to avoid side reactions with moisture .

Advanced: What strategies enhance its bioactivity in antimicrobial or anticancer studies?

  • Structure-activity relationship (SAR) : Modify the tert-butyl group to reduce steric hindrance and improve binding to target enzymes (e.g., kinases or bacterial efflux pumps) .
  • In vitro assays : Test against Gram-positive/negative bacteria (MIC assays) and cancer cell lines (MTT assays), referencing protocols for structurally similar indazole-malonates .
  • Molecular docking : Use AutoDock Vina to predict interactions with biological targets (e.g., DNA gyrase or tubulin) .

Advanced: How does the tert-butyl group influence reactivity compared to methyl analogs?

  • Steric effects : The bulky tert-butyl group reduces nucleophilic attack at the malonate carbonyl, slowing reactions like Michael additions compared to methyl-substituted analogs (e.g., diethyl 2-((1,3-dimethylpyrazol-5-ylamino)methylene)malonate) .
  • Thermal stability : Tert-butyl derivatives exhibit higher decomposition temperatures (TGA data), favoring high-temperature reactions .
  • Crystallinity : Enhanced van der Waals interactions from tert-butyl improve crystal packing, aiding SCXRD analysis .

Basic: What analytical techniques confirm the purity of this compound?

  • Chromatography : HPLC with UV detection (λ = 254 nm) or LC-MS (ESI) for low-impurity detection .
  • Spectroscopy : ¹H NMR integration ratios verify stoichiometry, while IR confirms absence of hydrolyzed carboxylic acids .
  • Elemental analysis : Carbon/hydrogen/nitrogen (CHN) microanalysis validates empirical formula accuracy .

Advanced: How can computational modeling guide its application in material science?

  • DFT for electronic properties : Calculate HOMO-LUMO gaps to predict suitability as a ligand in coordination polymers or photovoltaic materials .
  • Molecular dynamics (MD) : Simulate interactions with polymer matrices (e.g., PEG) to design drug-delivery systems .
  • Thermodynamic stability : Assess Gibbs free energy of decomposition to identify optimal processing temperatures .

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